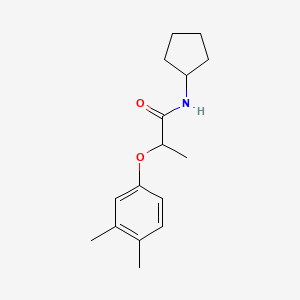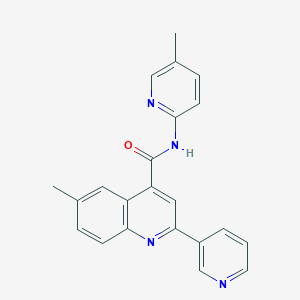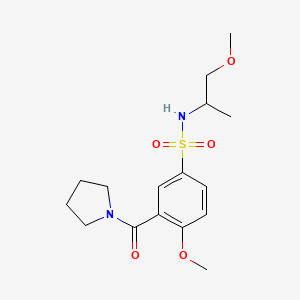
N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide
Übersicht
Beschreibung
N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide, commonly known as CPP or CPP-115, is a small molecule drug that has gained attention for its potential therapeutic applications in various neurological disorders. CPP-115 is a GABA aminotransferase inhibitor that increases the concentration of GABA in the brain, which in turn can lead to reduced excitability and increased inhibitory signaling.
Wirkmechanismus
CPP-115 is a GABA aminotransferase inhibitor, which means it increases the concentration of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and is involved in regulating neuronal excitability. By increasing the concentration of GABA, CPP-115 can reduce excitability and increase inhibitory signaling, leading to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase GABA levels in the brain, which can lead to reduced excitability and increased inhibitory signaling. In addition, CPP-115 has been shown to increase the expression of GABAergic markers in the brain, suggesting that it may have long-lasting effects on GABAergic signaling. CPP-115 has also been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, suggesting that it may have a favorable side effect profile.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for lab experiments, including its high potency and specificity for GABA aminotransferase inhibition. However, CPP-115 has a short half-life in vivo, which can make dosing and administration challenging. In addition, CPP-115 has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is its potential as an antiepileptic drug, with further studies needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for addiction, with further studies needed to determine its effects on drug-seeking behavior in humans. In addition, there is interest in exploring the potential anxiolytic effects of CPP-115 in humans. Finally, there is potential for further research on the mechanism of action of CPP-115 and its effects on GABAergic signaling in the brain.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that CPP-115 can reduce seizures in animal models of epilepsy and has potential as an antiepileptic drug. In addition, CPP-115 has been shown to reduce cocaine self-administration in rats, suggesting its potential as a treatment for addiction. CPP-115 has also been studied as a potential anxiolytic, with promising results in animal models.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(3,4-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11-8-9-15(10-12(11)2)19-13(3)16(18)17-14-6-4-5-7-14/h8-10,13-14H,4-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGCRRTUJESJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,2,2,6,6-pentamethyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinamine](/img/structure/B4752841.png)
![methyl 4-({[3-(benzoylamino)benzoyl]oxy}methyl)-3-bromobenzoate](/img/structure/B4752844.png)
![2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide](/img/structure/B4752845.png)
![7-(2-chlorobenzyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4752854.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4752856.png)
![N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B4752859.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4752862.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4752864.png)

![N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4752870.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4752895.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4752898.png)
![1-(2,4-dichlorobenzyl)-4-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B4752902.png)
